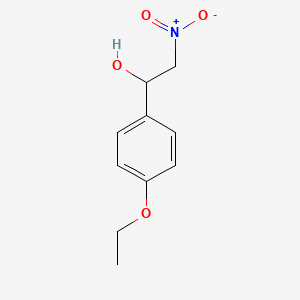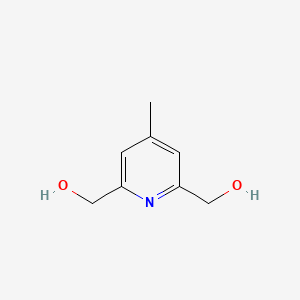
2,6-Bis(hydroxymethyl)-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(hydroxymethyl)-4-methylpyridine is a versatile chemical compound with significant applications in various fields. It is a derivative of pyridine, characterized by the presence of two hydroxymethyl groups at the 2 and 6 positions and a methyl group at the 4 position. This compound is known for its utility as a chemical intermediate in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(hydroxymethyl)-4-methylpyridine can be achieved through several methods. One notable method involves the oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by the reduction of the acid with sodium borohydride/iodine in tetrahydrofuran. This multistep route, however, delivers unsatisfactory yields and imposes an environmental burden due to the use of strong oxidizing and reducing reagents .
Industrial Production Methods: An alternative and more sustainable method involves a one-pot biocatalytic process using recombinant microbial whole cells as catalysts. This method utilizes naturally-occurring 2,6-lutidine and achieves higher yields with a space-time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more environmentally friendly alternative to traditional organic synthesis protocols.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(hydroxymethyl)-4-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert these groups back to alcohols.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions often involve nucleophiles that can replace the hydroxymethyl groups under appropriate conditions.
Major Products: The major products formed from these reactions include dipicolinic acid, aldehydes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(hydroxymethyl)-4-methylpyridine has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the preparation of metal complexes and catalysts . In biology and medicine, it serves as a building block for the synthesis of active pharmaceutical ingredients . Additionally, it is used in the production of biopolymers and specialty chemicals .
Wirkmechanismus
The mechanism of action of 2,6-Bis(hydroxymethyl)-4-methylpyridine involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(hydroxymethyl)-4-methylpyridine can be compared with other similar compounds such as 2,6-Bis(hydroxymethyl)pyridine and 2,6-Lutidine. While 2,6-Bis(hydroxymethyl)pyridine lacks the methyl group at the 4 position, 2,6-Lutidine lacks the hydroxymethyl groups. The presence of both hydroxymethyl and methyl groups in this compound makes it unique and enhances its reactivity and versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
506423-84-3 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
[6-(hydroxymethyl)-4-methylpyridin-2-yl]methanol |
InChI |
InChI=1S/C8H11NO2/c1-6-2-7(4-10)9-8(3-6)5-11/h2-3,10-11H,4-5H2,1H3 |
InChI-Schlüssel |
QLZHTNHXHLZYNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



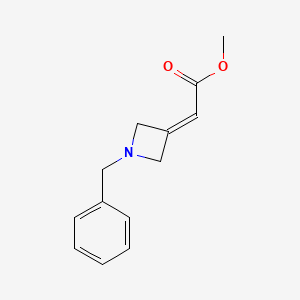
![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13942164.png)
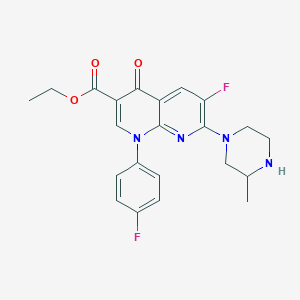
![N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide](/img/structure/B13942171.png)
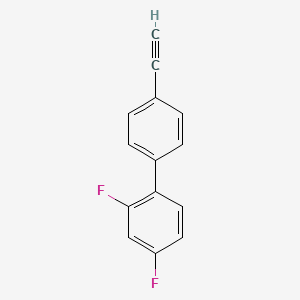
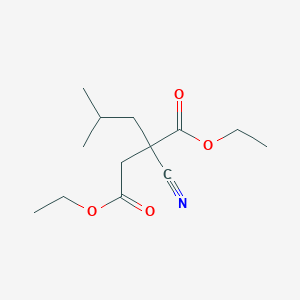

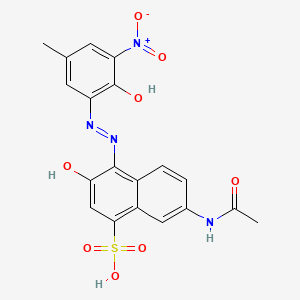
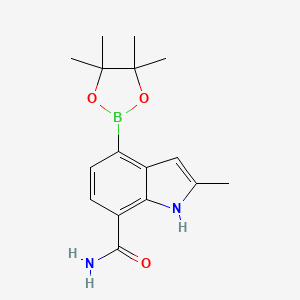
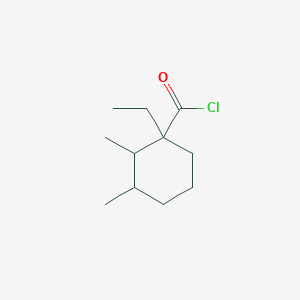
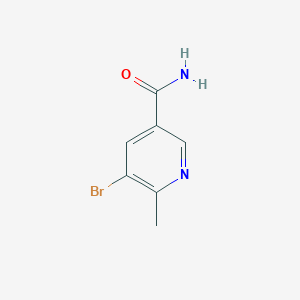
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)
